4-Cyano-4'-(Trifluoromethyl)biphenyl
Overview
Description
. This compound is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a biphenyl structure. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Cyano-4’-(Trifluoromethyl)biphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group tolerant conditions . The general procedure involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for 4-Cyano-4’-(Trifluoromethyl)biphenyl are not widely documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale production. The reaction conditions, such as temperature, solvent, and catalyst concentration, can be optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-4’-(Trifluoromethyl)biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles and electrophiles, with reaction conditions such as the presence of a base or acid catalyst.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of substituted biphenyl derivatives.
Scientific Research Applications
4-Cyano-4’-(Trifluoromethyl)biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Cyano-4’-(Trifluoromethyl)biphenyl involves its interaction with molecular targets and pathways. The cyano and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-4’-pentylbiphenyl: A commonly used nematic liquid crystal with similar structural features but different functional groups.
4-Cyano-4’-methylbiphenyl: Another biphenyl derivative with a cyano group and a methyl group instead of a trifluoromethyl group.
Uniqueness
4-Cyano-4’-(Trifluoromethyl)biphenyl is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct chemical and physical properties. These functional groups can enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEWFAFOFOSWGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402464 | |
Record name | 4-Cyano-4'-(Trifluoromethyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140483-60-9 | |
Record name | 4-Cyano-4'-(Trifluoromethyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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